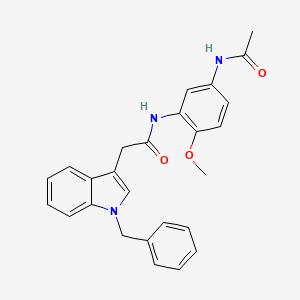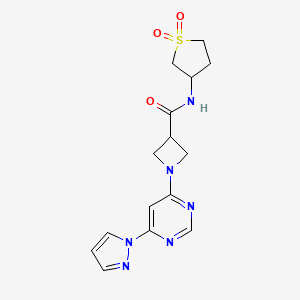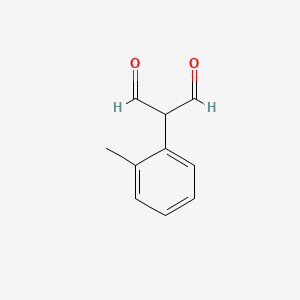![molecular formula C24H19N3O5 B2680264 N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896374-03-1](/img/new.no-structure.jpg)
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide is a complex organic compound that features a benzodioxole ring and a quinazolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound could be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and quinazolinone moieties may bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide: shares structural similarities with other benzodioxole and quinazolinone derivatives.
1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone: is another compound with a benzodioxole ring, but it features different functional groups and a distinct biological profile.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodioxole and quinazolinone moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
896374-03-1 |
|---|---|
分子式 |
C24H19N3O5 |
分子量 |
429.432 |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H19N3O5/c28-22(25-12-16-7-10-20-21(11-16)32-14-31-20)17-8-5-15(6-9-17)13-27-23(29)18-3-1-2-4-19(18)26-24(27)30/h1-11H,12-14H2,(H,25,28)(H,26,30) |
InChI 键 |
WBFZDWUGKIRJQP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)
![4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2680186.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2680190.png)
![2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2680193.png)
![ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2680194.png)
![4-[(aminooxy)methyl]benzoic acid hydrochloride](/img/structure/B2680195.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680197.png)
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2680198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2680199.png)

![N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2680202.png)
